molecular formula C28H18 B13806586 6-Styrylbenzo[a]pyrene

6-Styrylbenzo[a]pyrene

Cat. No.: B13806586
M. Wt: 354.4 g/mol
InChI Key: FUSTYROFQLNAPQ-UHFFFAOYSA-N
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Description

6-Styrylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H18 It is a derivative of benzo[a]pyrene, where a styryl group is attached to the sixth position of the benzo[a]pyrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Styrylbenzo[a]pyrene typically involves the reaction of benzo[a]pyrene with a styrene derivative under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with benzo[a]pyrene to form the styryl derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

6-Styrylbenzo[a]pyrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[a]pyrene quinones, while reduction can produce dihydrobenzo[a]pyrene derivatives .

Scientific Research Applications

6-Styrylbenzo[a]pyrene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the styryl group, which alters its chemical reactivity and biological interactions compared to its parent compound, benzo[a]pyrene. This modification can influence its ability to form DNA adducts and its overall carcinogenic potential .

Properties

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

6-(2-phenylethenyl)benzo[a]pyrene

InChI

InChI=1S/C28H18/c1-2-7-19(8-3-1)13-16-24-22-11-4-5-12-23(22)25-17-14-20-9-6-10-21-15-18-26(24)28(25)27(20)21/h1-18H

InChI Key

FUSTYROFQLNAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62

Origin of Product

United States

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